molecular formula C8H7NO4 B567951 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid CAS No. 1228665-94-8

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid

Cat. No.: B567951
CAS No.: 1228665-94-8
M. Wt: 181.147
InChI Key: YUYPCIREYQUIAA-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid (CAS: 1228665-94-8) is a heterocyclic compound featuring a fused dioxane-pyridine ring system with a carboxylic acid substituent at the 8-position. Its molecular formula is C₈H₇NO₄, with a molecular weight of 181.15 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis due to its structural rigidity and ability to undergo diverse functional group transformations. Its derivatives, such as esters, boronic acid pinacol esters, and halogenated analogs, are widely used in drug discovery and materials science .

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-8(11)5-1-2-9-7-6(5)12-3-4-13-7/h1-2H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYPCIREYQUIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC=CC(=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678383
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-94-8
Record name 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-8-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228665-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a dioxane derivative in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation. Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

The structural and functional diversity of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine derivatives arises from variations in substituent positions and functional groups. Below is a detailed comparison:

Positional Isomers: 8- vs. 7-Carboxylic Acid Derivatives
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
8-Carboxylic acid 8 C₈H₇NO₄ 181.15 1228665-94-8 Pharmaceutical intermediate
7-Carboxylic acid 7 C₈H₇NO₄ 181.15 1256818-31-1 Unspecified research applications

Key Findings :

  • Both isomers share identical molecular formulas but differ in substituent placement. The 8-carboxylic acid derivative is more extensively studied, particularly as a precursor for cross-coupling reactions (e.g., boronic ester derivatives) .
  • Positional isomerism may influence hydrogen-bonding interactions and solubility, impacting bioavailability in drug design .
Functional Group Variations: Carboxylic Acid Derivatives
Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Applications References
Methyl 8-carboxylate Methyl ester C₉H₉NO₄ 195.17 1331957-61-9 Synthetic intermediate; esterification
7-Chloro-8-carboxylic acid Carboxylic acid + Cl C₈H₆ClNO₄ 215.59 1305325-09-0 Bioactive compound synthesis
(8-Boronic acid pinacol ester) Boronic ester C₁₄H₁₈BNO₅ 291.11 N/A Suzuki-Miyaura cross-coupling reactions

Key Findings :

  • Methyl ester derivatives (e.g., methyl 8-carboxylate) enhance lipophilicity, facilitating membrane permeability in drug candidates .
  • Boronic acid pinacol esters enable efficient cross-coupling reactions, expanding access to complex molecules in drug discovery .
Substituent Effects: Halogenation and Nitrogenous Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Applications References
8-Carbonitrile Nitrile C₈H₆N₂O₂ 178.15 1246088-54-9 Precursor for heterocyclic synthesis
7-Amine Amine C₇H₈N₂O₂ 168.15 N/A Building block for functionalization

Key Findings :

  • Nitrile derivatives (e.g., 8-carbonitrile) offer reactivity for nucleophilic additions or reductions, enabling access to amines or tetrazoles .
  • Amine derivatives provide sites for further functionalization (e.g., acylation), critical in optimizing pharmacokinetic properties .
Structural Analogs: Fused Heterocyclic Systems
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Applications References
2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid Indole-fused dioxane C₁₁H₉NO₄ 219.20 N/A Research chemical; structural diversity

Key Findings :

  • Indole-fused analogs introduce aromatic nitrogen, altering electronic properties and expanding applications in fluorescence-based materials .

Biological Activity

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid is a heterocyclic compound with significant potential in various biological applications. Its unique chemical structure allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₇NO₄
  • Molecular Weight : 181.15 g/mol
  • CAS Number : 1228665-94-8

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to act as an enzyme inhibitor, which can prevent the binding of substrates and subsequent catalytic activity. This inhibition can affect various metabolic pathways, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance:

  • Inhibition of Tumor Cell Proliferation : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, a derivative showed IC50 values in the low nanomolar range against A549 (lung cancer) and A2780 (ovarian cancer) cells .
  • Mechanism : The compound's ability to inhibit tubulin polymerization has been linked to its cytotoxic effects in cancer cells. This mechanism leads to mitotic arrest and apoptosis in tumor cells .

Antimicrobial Activity

There is evidence suggesting that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting their growth.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 < 1 nM against A549 and A2780 cell lines
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of a specific derivative of this compound on human cancer cell lines. The results indicated significant growth inhibition with an IC50 value below 1 nM against A549 cells, showcasing its potential as a potent anticancer agent .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that it effectively inhibited bacterial growth at micromolar concentrations .

Q & A

Q. What synthetic strategies are effective for preparing 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid and its derivatives?

Synthesis typically involves multi-component condensation reactions or lactamization pathways. For example:

  • Multi-component reactions : Reacting isocyanides with 2-aminopyridine-3-carboxylic acid and aromatic aldehydes in ethanol yields imidazo[1,2-a]pyridine-8-carboxylic acid derivatives .
  • PPA-catalyzed lactamization : Thermal cyclization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursors (e.g., 8-nitro derivatives) forms fused heterocyclic systems like [1,4]diazepino[2,3-h]quinolone carboxylic acids, which share structural motifs with the target compound .
    Key considerations : Optimize reaction temperature, solvent polarity, and catalyst loading to improve yield and purity.

Q. How can spectroscopic and chromatographic methods be applied to characterize this compound?

  • NMR/FTIR : Confirm the presence of the dioxane ring (C-O-C stretching at ~1,100–1,250 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2,500–3,300 cm⁻¹; carbonyl at ~1,700 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) and electrospray ionization (ESI) for mass analysis. Monitor purity and detect side products like lactamization intermediates .
    Data interpretation : Cross-validate results with computational simulations (e.g., DFT-optimized geometries) to resolve ambiguities in stereochemistry .

Q. What are the common impurities in synthetic batches, and how are they mitigated?

  • Byproducts : Unreacted nitro precursors (e.g., 8-nitro-1,4-dihydroquinoline derivatives) or incomplete lactamization products .
  • Mitigation : Use gradient elution in preparative HPLC for isolation. Reductive amination or catalytic hydrogenation can reduce nitro groups to amines, minimizing side reactions .

Advanced Research Questions

Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?

QSAR studies require:

  • Descriptor selection : Include 3D molecular descriptors (e.g., polar surface area, H-bond donors/acceptors) and electronic parameters (e.g., HOMO-LUMO gaps) .
  • Validation : Ensure models have R² > 0.9 for training sets and Q² > 0.8 for cross-validation. For example, a validated model for EGFR inhibitors achieved R² = 0.9459 and Q² = 0.8947 .
    Case study : Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 7 showed improved binding to EGFR via enhanced π-π stacking .

Q. What structural insights from molecular docking correlate with inhibitory potency against targets like EGFR?

  • Docking protocols : Use AutoDock Vina or Schrödinger Glide. Key interactions:
    • Carboxylic acid group forms salt bridges with Lys721 in EGFR’s ATP-binding pocket .
    • The dioxane ring participates in hydrophobic contacts with Leu694 and Val702 .
      Example : A derivative with a -CH₃ substituent at position 3 achieved a docking score of -8.3 kcal/mol, suggesting high affinity .

Q. How do in vitro and in vivo assays resolve contradictions between computational predictions and experimental bioactivity?

  • In vitro : Use MTT assays on NSCLC cell lines (e.g., A549) to measure IC₅₀ values. Discrepancies may arise from off-target effects or metabolic instability .
  • In vivo : Pharmacokinetic studies in rodents (e.g., bioavailability, half-life) can explain poor correlation. For instance, low Cmax values despite high in vitro potency may indicate rapid clearance .
    Troubleshooting : Modify lipophilicity (e.g., ester prodrugs) to enhance membrane permeability .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Carboxylic acid derivatives are prone to decarboxylation at pH < 3 .
  • Metabolic stability : Use liver microsome assays (e.g., human CYP450 isoforms) to identify vulnerable sites. Methylation of the dioxane oxygen reduces oxidative metabolism .

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